2-Methylbutan-2-yl 2,2-dimethylpropanoate
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Overview
Description
2-Methylbutan-2-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C10H20O2. It is also known by other names such as 3-Methylbutan-2-yl 2-methylbutanoate and 1,2-dimethylpropyl 2-methylbutyrate . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between 2-Methylbutan-2-ol and 2,2-dimethylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Methylbutan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: 2-Methylbutan-2-ol.
Transesterification: New ester and alcohol.
Scientific Research Applications
2-Methylbutan-2-yl 2,2-dimethylpropanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases, enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylbutan-2-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes. For example, in the hydrolysis reaction, the ester bond is cleaved by the action of esterases, resulting in the formation of the corresponding alcohol and carboxylic acid. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the hydrolysis products .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: Similar in structure but with a methyl group instead of a 2-Methylbutan-2-yl group.
Ethyl 2,2-dimethylpropanoate: Similar in structure but with an ethyl group instead of a 2-Methylbutan-2-yl group.
Uniqueness
2-Methylbutan-2-yl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its branched alkyl groups contribute to its lower boiling point and higher volatility compared to linear esters. Additionally, its specific structure makes it a valuable compound in the synthesis of complex organic molecules .
Properties
CAS No. |
89397-96-6 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-7-10(5,6)12-8(11)9(2,3)4/h7H2,1-6H3 |
InChI Key |
JIAXWXPKOVBDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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